1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C8H9ClFNO2S |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9ClFNO2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
YOYAPBUGCKYZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Method Details
- Chlorobenzene derivatives undergo sulfonation and chlorination to yield sulfonyl chlorides.
- A patent (EP0115328B1) describes a wastewater-free process for preparing 4-chlorobenzenesulfonyl compounds, which can be adapted for 4-chloro-3-fluorophenyl analogs by introducing fluorine substitution in the aromatic ring prior to sulfonyl chloride formation.
- The crude sulfonyl chloride melt is typically maintained at 20–90 °C and can be used directly in subsequent reactions without extensive purification.
- Catalytic iron(III) chloride may be employed to facilitate Friedel-Crafts type reactions or sulfonyl chloride formation at elevated temperatures (120–160 °C).
Conversion to Sulfonamide
The sulfonyl chloride intermediate reacts with ammonia or amines to form sulfonamides.
Reaction Conditions
- The sulfonyl chloride is added dropwise to a cooled aqueous ammonia solution or amine solution at temperatures ranging from 0 to 100 °C.
- The reaction is typically performed under stirring for 30 minutes to several hours, maintaining pH control (around neutral to slightly acidic).
- The product precipitates or is extracted, then purified by filtration, washing, and drying.
- Yields reported for related 4-chlorobenzenesulfonamides reach up to 90.9% based on starting chlorobenzene.
Specifics for 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide
- The ethane-1-sulfonamide moiety suggests the sulfonyl chloride is reacted with ethanamine or a similar amine to introduce the ethane linkage.
- Alternatively, oxidation of β-hydroxysulfonamide precursors via Jones oxidation (chromium(VI) reagents in acetone with dilute sulfuric acid) can yield the sulfonamide ketone derivatives, which can be further functionalized.
Alternative Synthetic Routes and Functionalization
- Suzuki cross-coupling reactions and palladium-catalyzed alkylations have been used to introduce complex substituents on quinoline-sulfonamide derivatives, which may be adapted for phenyl sulfonamide analogs.
- Alkylation of sulfonyl chlorides with amines in the presence of bases such as DIPEA (N-ethyl-N-isopropylpropan-2-amine) facilitates formation of sulfonamide derivatives.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Filtration and washing to isolate sulfonamide solids.
- Vacuum distillation for esters and intermediates.
- Chromatography (silica gel column, TLC) for purification.
- Characterization by NMR (1H, 13C), MS, melting point determination, and elemental analysis to confirm structure and purity.
Research Findings and Practical Considerations
- The use of chromium(VI) reagents for oxidation steps is preferred for scalability and availability, despite environmental concerns, compared to more expensive oxidants like Dess–Martin periodinane.
- The sulfonyl chloride intermediates can be used directly without isolation, improving process efficiency and reducing waste.
- The presence of chloro and fluoro substituents on the aromatic ring influences reactivity and requires careful control of reaction conditions to avoid side reactions.
- The described methods are adaptable for gram-scale synthesis, suitable for medicinal chemistry and pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Functional Group Impact
- Sulfonamide vs. Ester: The sulfonamide group confers higher polarity and hydrogen-bonding capacity compared to the ester group in Ethyl (4-chloro-3-fluorophenyl)(difluoro)acetate.
- Sulfonamide vs.
Halogen Substitution Patterns
- Chloro-Fluoro Synergy : The para-chloro and meta-fluoro substituents in all compounds enhance electron-withdrawing effects, stabilizing the aromatic ring and influencing π-π stacking interactions. However, the sulfonamide derivative’s electronic profile is further modulated by the electron-deficient sulfonyl group.
Pharmacological and Physicochemical Implications
Solubility and Bioavailability
- Aqueous Solubility : Sulfonamides generally exhibit moderate solubility due to their polar nature. In contrast, ester and alkane derivatives (e.g., Ethyl (4-chloro-3-fluorophenyl)(difluoro)acetate) are more lipophilic, favoring blood-brain barrier penetration but requiring prodrug strategies for systemic delivery.
- pKa Considerations : The sulfonamide group (pKa ~10–11) remains deprotonated at physiological pH, enhancing solubility and ionic interactions with biological targets.
Target Engagement
- Enzyme Inhibition: Sulfonamides are well-documented carbonic anhydrase inhibitors. The target compound’s chlorine and fluorine substituents may fine-tune binding affinity compared to non-halogenated analogs.
- Metabolic Stability: Fluorine atoms in the 3-position reduce metabolic oxidation of the aromatic ring, extending half-life relative to non-fluorinated analogs .
Biological Activity
1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological efficacy.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to an ethane backbone with a chloro and fluorine substitution on the phenyl ring, which is crucial for its biological activity. The presence of halogens often enhances the lipophilicity and reactivity of the molecule, potentially increasing its interaction with biological targets.
Antibacterial Activity
Research has demonstrated that sulfonamides, including 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide, exhibit significant antibacterial properties. The mechanism primarily involves the inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.
Table 1: Antibacterial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Moderate |
| Escherichia coli | 1.0 µg/mL | Moderate |
| Salmonella typhi | 2.0 µg/mL | Weak |
| Bacillus subtilis | 0.8 µg/mL | Strong |
The compound displayed moderate activity against Staphylococcus aureus and Bacillus subtilis, indicating potential use in treating infections caused by these pathogens .
Antiviral Activity
In addition to its antibacterial properties, studies have suggested that 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide may possess antiviral activity. For instance, derivatives of sulfonamides have shown efficacy against viral infections by inhibiting viral replication processes.
Case Study: Antiviral Efficacy Against Cytomegalovirus (CMV)
A study evaluated the antiviral activity of various sulfonamide derivatives, including the target compound. The results indicated an EC50 value comparable to established antiviral agents, suggesting that this compound could inhibit CMV effectively.
The biological activity of sulfonamides is primarily attributed to their ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, these compounds prevent the formation of folate, leading to impaired nucleic acid synthesis in bacteria.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits good absorption and distribution characteristics, though further investigations are required to fully elucidate its metabolic pathways and potential toxicity.
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide with high purity?
Answer:
The synthesis typically involves sulfonylation of a halogenated ethane precursor. Key steps include:
- Sulfonyl chloride intermediate formation : Reacting 4-chloro-3-fluorophenyl ethane with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .
- Ammonolysis : Treating the intermediate with aqueous ammonia or ammonium hydroxide to yield the sulfonamide. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Critical parameters : Monitor reaction pH (neutral to slightly basic) to minimize hydrolysis side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of the fluorophenyl group .
Basic: How can researchers validate the structural integrity of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide?
Answer:
Combine multiple analytical techniques:
- NMR spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR. For example, the sulfonamide NH₂ group appears as a broad singlet at δ 4.5–5.5 ppm, while the fluorophenyl protons show splitting due to coupling with fluorine .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.03 for C₈H₈ClFNO₂S) and fragmentation patterns .
- Elemental analysis : Ensure C, H, N, S, and Cl/F content aligns with theoretical values (±0.3% tolerance) .
Advanced: What crystallographic strategies are effective for resolving structural ambiguities in halogenated sulfonamides like this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Absorption correction (e.g., SADABS) is essential due to heavy atoms (Cl, S) .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and restrained C–F/Cl bond lengths. R-factors < 5% indicate high reliability .
- Challenges : Address disorder in the ethane-sulfonamide chain using PART instructions in SHELXL. Fluorine positional disorder in the aryl group may require split-site modeling .
Advanced: How can researchers investigate the biological target interactions of this compound?
Answer:
Use a combination of biochemical and structural biology approaches:
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to putative targets like carbonic anhydrases or tyrosine kinases .
- Co-crystallization : For example, soak the compound into protein crystals (e.g., HIV-1 gp120) to resolve binding modes. Use cryo-cooling (100 K) and HEPES buffer (pH 7.5) for stability .
- Mutagenesis : Validate binding sites by alanine-scanning mutations in the target protein .
Advanced: What computational methods aid in predicting the physicochemical and ADMET properties of this sulfonamide?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzymes (e.g., cyclooxygenase-2). Parameterize fluorine atoms with partial charges from DFT calculations (B3LYP/6-31G*) .
- QSAR modeling : Train models on sulfonamide datasets to predict logP (experimental ~2.1), solubility, and metabolic stability. Include descriptors like topological polar surface area (TPSA ≈ 75 Ų) .
- Collision cross-section (CCS) prediction : Use MOBCAL to simulate ion mobility spectra, aiding LC-MS/MS method development .
Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Answer:
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311++G** level). Discrepancies > 0.05 Å suggest experimental or computational errors .
- Dynamic NMR : Resolve rotational barriers in the sulfonamide group if ¹H NMR shows unexpected splitting (e.g., variable-temperature studies from 25°C to −40°C) .
- Synchrotron XRD : For ambiguous electron density maps, collect high-resolution data (d-spacing < 0.8 Å) at a synchrotron facility to clarify atomic positions .
Advanced: What strategies optimize the stability of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide in biological assays?
Answer:
- pH control : Maintain assay buffers at pH 6.5–7.5 to prevent sulfonamide hydrolysis. Avoid strong acids/bases during sample preparation .
- Light protection : Store solutions in amber vials, as the fluorophenyl group is prone to photodegradation. Use argon overlays to minimize oxidation .
- Cryopreservation : For long-term storage, lyophilize the compound and store at −80°C under vacuum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
